molecular formula C11H13NO B2928563 N-methyl-2,3-dihydro-1H-indene-1-carboxamide CAS No. 132896-12-9

N-methyl-2,3-dihydro-1H-indene-1-carboxamide

Cat. No. B2928563
CAS RN: 132896-12-9
M. Wt: 175.231
InChI Key: OWYLXPLVEIGDSL-UHFFFAOYSA-N
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Description

“N-methyl-2,3-dihydro-1H-indene-1-carboxamide” is a derivative of Indane , which is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It is usually produced by hydrogenation of indene .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Functionalized Derivatives

    Research by Mosslemin et al. (2013) describes a reaction involving 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides for the synthesis of functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives. This process highlights the versatility of N-methyl-2,3-dihydro-1H-indene-1-carboxamide in producing various chemical derivatives (Mosslemin et al., 2013).

  • Molecular Conformation Analysis

    A study by Doriguetto et al. (2009) focused on the structural characterization of a racemic indan derivative related to this compound. This research provides insight into the molecular conformation and crystal packing of such compounds, which is crucial for understanding their chemical behavior (Doriguetto et al., 2009).

Therapeutic Potential and Applications

  • Discoidin Domain Receptor 1 (DDR1) Inhibitors

    Zhu et al. (2019) synthesized a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides as selective DDR1 inhibitors. This research underscores the potential of this compound derivatives in therapeutic applications, particularly in inhibiting DDR1 signaling in pancreatic cancer (Zhu et al., 2019).

  • Cancer Imaging and Diagnosis

    In a study conducted by Wang et al. (2005), derivatives of this compound were used to synthesize a potential PET tracer for imaging cancer tyrosine kinase. This application demonstrates the compound's role in the development of diagnostic tools for cancer (Wang et al., 2005).

Chemical Reactions and Mechanisms

  • Cascade Reactions for Diverse Derivatives

    Magar and Lee (2013) described a process involving 1-diazonaphthalen-2(1H)-ones to synthesize diverse indene derivatives, showcasing the reactivity and adaptability of this compound in various chemical reactions (Magar & Lee, 2013).

  • Cyclocarbonylation Reactions

    Research by Pi et al. (2010) developed a palladium-catalyzed cyclocarbonylation method for the synthesis of 1H-inden-1-ones. This study illustrates another chemical reaction pathway involving this compound, emphasizing its potential in synthetic chemistry (Pi et al., 2010).

properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYLXPLVEIGDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 150 ml of ethyl acetate and 50 ml of 40% aqueous methylamine (approx. 0.5M) was stirred in an ice bath, while a solution of 11.7 g (65 mmol) of indane-1-carboxylic acid chloride, a compound of Formula 4 prepared, for example, as described in Preparation 4, dissolved 40 ml of ethyl acetate was added over a period of 15 minutes. Stirring was continued at ambient temperature for an additional 4 hours. The organic layer is separated, washed three times with water, once with 10% HCl, and once with saturated sodium bicarbonate. Evaporation of the ethyl acetate yielded 9.0 g of 1-methylaminocarbonyl-indane, an amide of Formula 13; (mp 107°-109° C.; ir 1635 cm-1).
Quantity
11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

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